Physicochemical properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid
Physicochemical properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and analytical characteristics of this novel compound. In the absence of extensive published experimental data for this specific molecule, this guide establishes a framework for its characterization by synthesizing established analytical methodologies with predictive insights. It offers detailed protocols, explains the rationale behind experimental choices, and provides a foundation for future research and application.
Introduction and Molecular Identity
2-Aminomethyl-3-(2-bromophenyl)propionic acid is a substituted amino acid derivative. Its structure, featuring a propionic acid backbone with both an aminomethyl and a 2-bromophenyl substituent, suggests potential applications as a pharmaceutical intermediate or a biologically active agent. The presence of a chiral center, a bromine atom, a carboxylic acid, and an amino group imparts a unique combination of chemical functionalities that govern its physical behavior, reactivity, and potential interactions with biological systems. Understanding these properties is a critical first step in any research or development pipeline.
The IUPAC name for this compound is 2-(aminomethyl)-3-(2-bromophenyl)propanoic acid . It is a derivative of phenylalanine, distinguished by the aminomethyl group at the alpha-carbon.
Chemical Structure
The molecular structure consists of a three-carbon propanoic acid chain. Carbon-3 is attached to a phenyl ring substituted with a bromine atom at the ortho (2) position. Carbon-2, the alpha-carbon, is bonded to an aminomethyl (-CH₂NH₂) group.
Caption: 2D Structure of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.
Core Compound Identifiers
A comprehensive search of chemical databases does not yield a specific CAS Registry Number for this exact structure, suggesting it is a novel compound. The fundamental properties derived from its structure are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂ | Calculated |
| Molecular Weight | 258.11 g/mol | Calculated |
| Monoisotopic Mass | 257.00479 Da | Calculated |
| SMILES | C1=CC=C(C(=C1)CC(C(=O)O)CN)Br | PubChem[1] (modified) |
| InChI | InChI=1S/C10H12BrNO2/c11-8-5-3-2-4-7(8)6-9(1-12)10(13)14/h2-5,9H,1,6,12H2,(H,13,14) | PubChem[1] (modified) |
Predicted Physicochemical Properties
For novel compounds, computational models provide valuable initial estimates of key physicochemical parameters essential for predicting behavior in experimental and biological systems.
| Computed Property | Predicted Value | Significance in Drug Development |
| XLogP3 | ~1.5 - 2.5 | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~63.3 Ų | Influences transport properties and cell penetration.[1] |
| Hydrogen Bond Donors | 3 | Potential for interactions with biological targets.[1] |
| Hydrogen Bond Acceptors | 3 | Potential for interactions with biological targets.[1] |
| Rotatable Bonds | 4 | Relates to conformational flexibility and target binding. |
Experimental Determination of Physicochemical Properties
The following sections outline the standard, self-validating experimental protocols required to empirically determine the core physicochemical properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.
Melting Point Analysis
The melting point is a fundamental indicator of a solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent, which can act as an impurity.[2] Finely powder a small amount of the solid.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to load a small amount (2-3 mm height) of the material.[3] Tap the sealed end of the tube on a hard surface to pack the sample tightly.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. Repeat the measurement twice for accuracy.
Solubility Profile
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[4]
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Causality and Self-Validation:
-
Why excess solid? To ensure a saturated solution is formed and that the system is in equilibrium between the solid and dissolved states.[4][5]
-
Why agitate for 24-72 hours? Many complex molecules require a significant amount of time to reach true thermodynamic equilibrium. Samples should be taken at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[6]
-
Why filter or centrifuge? This step is critical to separate all undissolved solids from the liquid phase. Failure to do so will result in an overestimation of solubility.[6]
-
Why use a stability-indicating analytical method? The compound must be confirmed to be stable in the chosen solvent under the experimental conditions. The analytical method (e.g., HPLC) should be able to separate the parent compound from any potential degradants.[7]
Acid-Base Dissociation Constants (pKa)
The compound possesses a carboxylic acid group (acidic) and an amino group (basic). The pKa values for these groups dictate the molecule's charge state at different pH values, which profoundly affects its solubility, permeability, and target binding. Potentiometric titration is the standard method for pKa determination.
The titration of 2-Aminomethyl-3-(2-bromophenyl)propionic acid would reveal two pKa values:
-
pKa₁ (Carboxylic Acid): Expected in the range of pH 2-4.
-
pKa₂ (Amino Group): Expected in the range of pH 9-10.5.
The isoelectric point (pI), where the molecule has a net-zero charge, can be calculated as the average of these two pKa values.[8]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent if aqueous solubility is low.
-
Initial Titration (with HCl): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to fully protonate both functional groups.
-
Titration with NaOH: Titrate the acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH after each incremental addition of base using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points) on the titration curve.
Caption: A conceptual titration curve for a compound with acidic and basic groups.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for confirming the chemical identity and structure of a synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the δ 7.0-7.8 ppm region, characteristic of a substituted benzene ring.[9]
-
Aliphatic Protons: The protons of the -CH₂-CH-CH₂N- backbone will appear as distinct multiplets in the δ 2.5-4.5 ppm region. The specific chemical shifts and coupling patterns will be crucial for confirming the connectivity.
-
Amine and Carboxylic Acid Protons: These protons (-NH₂ and -COOH) are exchangeable and may appear as broad singlets. Their chemical shift can be highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbon: A peak in the δ 170-180 ppm region.
-
Aromatic Carbons: Multiple peaks between δ 120-140 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others.
-
Aliphatic Carbons: Peaks corresponding to the three carbons of the backbone will appear in the δ 30-60 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are nearly equal in abundance.[10] This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units (m/z and m/z+2). For this compound, peaks would be expected at approximately m/z 257 and 259. The presence of this M, M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[11]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), loss of the bromine atom (-Br, 79/81 Da), and cleavage of the Cα-Cβ bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
N-H Stretch (Amine): A medium intensity band (or two bands for a primary amine) around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.[12]
Conclusion
This guide establishes the fundamental physicochemical profile of 2-Aminomethyl-3-(2-bromophenyl)propionic acid and outlines the authoritative experimental methodologies required for its empirical characterization. The interplay between its acidic and basic functional groups, coupled with the lipophilic bromophenyl moiety, defines a complex property set that must be accurately measured to enable its potential use in pharmaceutical and chemical research. The protocols and insights provided herein serve as a rigorous framework for scientists and researchers to validate the identity, purity, and behavior of this novel compound, ensuring data integrity and accelerating the development process.
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